molecular formula C14H11FO2 B7959565 Methyl 2-fluoro-4-phenylbenzoate

Methyl 2-fluoro-4-phenylbenzoate

Cat. No.: B7959565
M. Wt: 230.23 g/mol
InChI Key: VOQRIRYZDZRVDN-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-phenylbenzoate is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the benzene ring is substituted by a fluorine atom at the 2-position and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-phenylbenzoate can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere.

Another method involves the esterification of 2-fluoro-4-phenylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound often employs continuous-flow processes to enhance efficiency and yield. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates . This method minimizes the risk of side reactions and improves the overall safety and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-phenylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-fluoro-4-phenylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-fluoro-4-phenylbenzyl alcohol, using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide.

Major Products

    Oxidation: 2-fluoro-4-phenylbenzoic acid.

    Reduction: 2-fluoro-4-phenylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-phenylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its potential antimicrobial activity could involve the inhibition of bacterial enzymes essential for cell wall synthesis . The exact pathways and molecular targets are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Methyl 2-fluoro-4-phenylbenzoate can be compared with other similar compounds, such as methyl 4-fluoro-2-phenylbenzoate and methyl 2-chloro-4-phenylbenzoate . These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of different substituents can significantly influence their chemical reactivity, physical properties, and biological activities.

Similar Compounds

    Methyl 4-fluoro-2-phenylbenzoate: Similar structure but with the fluorine atom at the 4-position.

    Methyl 2-chloro-4-phenylbenzoate: Similar structure but with a chlorine atom instead of fluorine at the 2-position.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open up possibilities for pharmaceutical and agrochemical applications. Further research is needed to fully explore its capabilities and develop new applications.

Properties

IUPAC Name

methyl 2-fluoro-4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQRIRYZDZRVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Combine methyl 2-fluoro-4-bromobenzoate (1.25 g, 5.36 mmol), phenylboronic acid (1.30 g, 10.72 mmol) and CsF (2.02 g, 13.40 mmol) in dimethylformamide (25 mL) and water (3.0 mL) with stirring. Place the hetereogeneous reaction mixture open to the air in an oil bath maintained at 80° C. After 5 minutes of heating, add Pd(OAc)2 (120 mg, 0.536 mmol) in one portion and stir until reaction turns black. Cool reaction to room temperature, dilute with ethyl acetate and filter through a short plug of celite with additional ethyl acetate. Wash organics with water, dry over magnesium sulfate, filter and evaporate. Purification by flash column chromatography yields 3-fluorobiphenyl-4-carboxylic acid methyl ester as a solid. Dissolve the purified ester in tetrahydrofuran (0.25M) and add an equal volume of 1M sodium hydroxide. Stir vigorously at room temperature for 15 hours. Upon completion, acidify the reaction with conc. HCl and extract with ethyl acetate. Evaporation of the solvent yields 965 mg (84%) of the title compound. MS (m/e): 214.9 (M−).
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1.25 g
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1.3 g
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2.02 g
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25 mL
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3 mL
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120 mg
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Combine methyl 4-bromo-2-fluorobenzoate (9.3 g, 40.0 mmol), phenylboronic acid (9.75 g, 80.0 mmol), and cesium fluoride (32.6 g, 100.1 mmol), DMF (190 mL) and deionized water (50 mL). Heat to 80° C. and add Pd(OAc)2 (303 g, 4.0 mmol). After 20 min, cool to room temperature, filter through HyFlo with the aid of 100 mL ethyl acetate, extract the filtrate with 2×100 mL 5% aqueous lithium chloride, 2×50 mL 1.0 M aqueous sodium hydroxide, and 2×100 mL brine. Separate the organic phase, dry over MgSO4, filter, and evaporate in vacuo to yield 8.85 g (96%) of methyl 3-fluorobiphenyl-4-carboxylate as a white solid. 1H NMR (CDCl3, 300 MHz) 8.01 (t, J=7.8 Hz, 1H), 7.58-7.62 (m, 2H), 7.41-7.51 (m, 4H), 7.37 (m, 1H), 3.96 (s, 3H); IR (cm−1, KBr): 3033, 2954, 1721, 1622, 1437, 1409, 1298, 1289, 1266, 1097; Anal calc'd for C14H11FO2: C 73.03, H 4.82; Found: C 73.06, H 4.86.
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9.3 g
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9.75 g
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32.6 g
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303 g
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